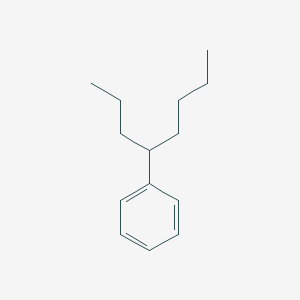
Octane, 4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octane, 4-phenyl- is a useful research compound. Its molecular formula is C14H22 and its molecular weight is 190.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octane, 4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane, 4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Chemistry
Octane, 4-phenyl- is utilized as a model compound in organic synthesis. Its structure allows researchers to study reaction mechanisms involving phenyl groups and long-chain hydrocarbons.
Key Reactions:
- Electrophilic Aromatic Substitution : The presence of the phenyl group makes octane, 4-phenyl- a suitable substrate for electrophilic substitution reactions, which are fundamental in organic synthesis.
Materials Science
In materials science, octane, 4-phenyl- serves as a precursor for synthesizing various polymers and copolymers. Its hydrophobic nature contributes to the development of materials with specific properties.
Polymer Applications:
- Polymeric Films : Research has shown that incorporating octane, 4-phenyl- into polymer matrices enhances thermal stability and mechanical properties.
- Coatings : It is used in formulating coatings that require high resistance to solvents and chemicals.
Pharmaceuticals
The pharmaceutical industry explores octane, 4-phenyl- for its potential as an intermediate in drug synthesis. Its structure can be modified to create various derivatives with biological activity.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the derivatives of octane, 4-phenyl-, leading to compounds with anti-inflammatory properties. The research highlighted the compound's importance in developing new therapeutic agents.
Table 1: Summary of Key Applications of Octane, 4-phenyl-
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Chemistry | Model compound for synthesis | Facilitates understanding of reaction mechanisms |
| Materials Science | Precursor for polymers | Enhances thermal stability and mechanical properties |
| Pharmaceuticals | Intermediate in drug synthesis | Potential for developing new therapeutic agents |
Propriétés
Numéro CAS |
18335-17-6 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
octan-4-ylbenzene |
InChI |
InChI=1S/C14H22/c1-3-5-10-13(9-4-2)14-11-7-6-8-12-14/h6-8,11-13H,3-5,9-10H2,1-2H3 |
Clé InChI |
GROXNIDXAIDTMP-UHFFFAOYSA-N |
SMILES |
CCCCC(CCC)C1=CC=CC=C1 |
SMILES canonique |
CCCCC(CCC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















